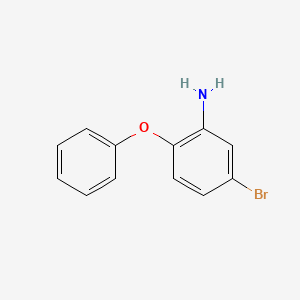

5-Bromo-2-phenoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56966-45-1 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

5-bromo-2-phenoxyaniline |

InChI |

InChI=1S/C12H10BrNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 |

InChI Key |

PBWVVCKGEVIALS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Origin of Product |

United States |

Contextualizing 5 Bromo 2 Phenoxyaniline Within Advanced Organic Chemistry Research

Research Significance of Substituted Phenoxyaniline (B8288346) Scaffolds

Substituted phenoxyaniline scaffolds are of considerable interest to researchers due to their presence in a variety of biologically active compounds. The combination of an ether linkage and an amino group on a benzene (B151609) ring provides a versatile platform for creating diverse molecular architectures. These scaffolds are key components in the development of new pharmaceuticals and agrochemicals.

The phenoxyaniline core is a recognized pharmacophore, a molecular framework responsible for a drug's physiological or pharmacological action. For instance, derivatives of 4-phenoxyaniline (B93406) have been investigated for their neuroprotective properties. researchgate.netresearchgate.net These compounds have shown the ability to protect neuronal cells from damage, highlighting the therapeutic potential of this chemical family. researchgate.net The specific placement of substituents on the phenoxyaniline ring system allows for the fine-tuning of a molecule's biological activity. The introduction of different functional groups can influence factors such as binding affinity to target proteins, solubility, and metabolic stability.

The versatility of the phenoxyaniline scaffold also extends to materials science. The structural rigidity and potential for electronic modification make these compounds suitable for the development of novel organic materials with specific optical or electronic properties.

Overview of Halogenated Aryl Ethers and Anilines in Synthetic Chemistry

Halogenated aryl ethers and anilines, such as 5-Bromo-2-phenoxyaniline, are fundamental building blocks in modern organic synthesis. The presence of a halogen atom, in this case, bromine, provides a reactive handle for a wide array of chemical transformations.

Key Synthetic Applications:

Cross-Coupling Reactions: Halogenated aromatic compounds are crucial substrates for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. The bromine atom in this compound can be readily replaced by a wide range of other functional groups, making it a versatile intermediate.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atom can activate the aromatic ring towards nucleophilic attack, allowing for the introduction of other substituents.

Formation of Organometallic Reagents: The bromine atom can be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then be used in a variety of subsequent reactions to form new bonds. acs.org

The synthesis of halogenated anilines itself is an active area of research, with chemists developing new and more efficient methods for their preparation. acs.orgnih.govbeilstein-journals.orgresearchgate.net Traditional methods can sometimes lead to a mixture of products, but modern techniques allow for greater control over the position of halogenation. beilstein-journals.org

The ether linkage in halogenated aryl ethers is typically formed through a Williamson ether synthesis or a copper-catalyzed Ullmann condensation. union.edufrancis-press.comgoogle.com These reactions involve the coupling of an alcohol or phenol (B47542) with a halogenated aromatic compound.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| CAS Number | 56966-45-1 |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Phenoxyaniline

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Although a specific single-crystal X-ray structure for 5-Bromo-2-phenoxyaniline has not been reported in publicly accessible databases, we can infer its likely solid-state characteristics by examining studies on analogous compounds, such as other substituted phenoxyanilines and bromoanilines. rsc.orgdntb.gov.uaresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial relationship between its two aromatic rings linked by an ether oxygen. Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict these parameters with high accuracy, often showing excellent agreement with experimental data where available. mdpi.commdpi.com

Expected bond lengths in this compound would follow general trends for similar structures. The C-Br bond is anticipated to be approximately 1.90-1.92 Å. mdpi.com The C-N bond of the aniline (B41778) group would be around 1.40 Å, and the C-O ether linkages would be in the range of 1.36-1.42 Å. Aromatic C-C bonds within the phenyl rings typically measure about 1.39 Å.

Bond angles are largely dictated by the hybridization of the atoms. The angles within the benzene (B151609) rings will be close to the ideal 120° for sp² hybridized carbons. The C-O-C ether linkage angle is a key parameter and, in related diphenyl ethers, is typically found to be around 118-120°. researchgate.net The geometry around the nitrogen atom of the amino group is expected to be trigonal pyramidal.

Table 1: Predicted Bond Lengths and Bond Angles for this compound (Note: These are representative values based on DFT calculations of analogous molecules and general chemical principles, not direct experimental data.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.90 - 1.92 |

| C-N | ~1.40 |

| C-O (ether) | 1.36 - 1.42 |

| C-C (aromatic) | ~1.39 |

| N-H | ~1.01 |

| Bond Angles (°) | |

| C-C-C (aromatic) | ~120 |

| C-O-C | 118 - 120 |

| C-C-N | ~120 |

| H-N-H | ~109 |

Determination of Molecular Conformation and Dihedral Angles

The conformation of diaryl ethers is characterized by the dihedral angles between the two aromatic rings. These molecules are not typically planar due to steric hindrance and electronic effects. nih.gov The conformation is often described as a "twist" or "skew" geometry. nih.gov For the parent diphenyl ether, calculations and experimental data suggest dihedral angles in the range of 25-50°. nih.govresearchgate.net

In this compound, the presence of substituents on one of the rings will influence the preferred conformation. The bulky bromine atom and the amino group adjacent to the ether linkage will likely induce a significant twist between the planes of the two rings to minimize steric repulsion. DFT calculations on similar polybrominated diphenyl ethers (PBDEs) have shown that the degree of ortho-substitution is a crucial factor in determining the final dihedral angles. nih.govresearchgate.net It is therefore expected that this compound would adopt a non-planar, twisted conformation in its lowest energy state.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, several key interactions would be anticipated to direct the crystal packing.

Hydrogen Bonding: The primary interaction is expected to be N-H···O hydrogen bonds, where the amino group of one molecule donates a hydrogen to the ether oxygen of a neighboring molecule. The amino group can also act as a hydrogen bond acceptor. dntb.gov.uaresearchgate.net In many aniline derivatives, N-H···N hydrogen bonds are also observed, often leading to the formation of chains or dimers. researchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with an electronegative atom on an adjacent molecule. dntb.gov.ua

van der Waals Forces: Dispersive forces are ubiquitously present and contribute significantly to the close packing of molecules.

Studies on 4-(4'-substituted)-phenoxyanilines have shown that the interplay of these interactions, particularly the balance between hydrogen bonding and other weak interactions, determines the final crystal structure. rsc.orgrsc.org In these systems, it was noted that strong and weak hydrogen bond donors and acceptors are well-insulated from each other, and the substituent group plays a key role in the resulting supramolecular assembly. rsc.org The bromine substituent in the 5-position is expected to significantly influence these packing motifs.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the dynamics of its atomic vibrations. While a dedicated, fully assigned experimental spectrum for this compound is not available, the expected vibrational modes can be predicted with high confidence based on extensive literature on related compounds. asianpubs.orgscholarsresearchlibrary.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

N-H Vibrations: The amino group (NH₂) gives rise to characteristic stretching vibrations. Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. materialsciencejournal.orgmsu.edu Aromatic amines typically show these bands around 3490 and 3400 cm⁻¹. materialsciencejournal.org The N-H bending (scissoring) vibration is expected to appear in the 1590-1650 cm⁻¹ range. msu.edu

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (3000-3100 cm⁻¹). libretexts.org The stretching vibrations of the C=C bonds within the aromatic rings usually produce a set of bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Ether Stretching: The asymmetric C-O-C stretching of the diaryl ether linkage is a strong absorption typically found in the 1200-1270 cm⁻¹ range. gelest.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is found between 1250 and 1340 cm⁻¹. vscht.cz

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 515-690 cm⁻¹ range, due to the heavy mass of the bromine atom. libretexts.orguobabylon.edu.iq

Table 2: Expected Characteristic FT-IR Vibrational Frequencies for this compound (Note: These are general frequency ranges based on spectroscopic data of analogous compounds.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1590 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Strong-Medium | Aromatic C=C ring stretching |

| 1340 - 1250 | Strong | C-N stretching |

| 1270 - 1200 | Strong | Asymmetric C-O-C stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 690 - 515 | Medium-Strong | C-Br stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings, which are strong in the IR spectrum, also give rise to prominent bands in the Raman spectrum, typically around 1600 cm⁻¹. researchgate.net A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the rings, is often a very strong band in the Raman spectrum around 1000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is also Raman active and would be expected in the 515-690 cm⁻¹ region. aps.org In some brominated aromatic compounds, this can be a particularly intense Raman signal. azom.compolco.com.co

Symmetry and Selection Rules: For molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound lacks a center of symmetry, some vibrations may be inherently stronger in one technique than the other. For instance, the symmetric vibrations of the non-polar C-C and C-Br bonds often produce stronger Raman signals than IR absorptions.

The combination of FT-IR and Raman spectroscopy, ideally supported by DFT calculations for vibrational assignments, would provide a comprehensive picture of the molecular structure and bonding within this compound. nih.gov

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, providing information about the conjugated systems and chromophores present.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic rings and heteroatom substituents. The phenoxy and aniline moieties constitute the primary chromophores.

π → π Transitions:* These high-energy transitions occur in the phenyl and phenoxy rings due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are typically observed as intense absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen of the amine group and the oxygen of the ether linkage) to antibonding π* orbitals of the aromatic rings. These transitions are generally of lower intensity compared to π → π* transitions. bohrium.com

Studies on similar phenoxyaniline-based Schiff base complexes confirm the presence of these characteristic π → π* and n → π* transitions. bohrium.comresearchgate.net The substitution pattern, including the electron-donating amine group and the electron-withdrawing bromine atom, influences the energy of these transitions and thus the position (λmax) of the absorption bands.

Table 1: Typical Electronic Transitions for this compound This table illustrates the expected types of electronic transitions based on the compound's structure and data from related molecules. Specific λmax values are dependent on the solvent used.

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

| π → π | Phenyl and Aniline Rings | ~200-300 nm |

| n → π | Amine (-NH₂) and Ether (-O-) | ~280-350 nm |

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic transition and the nature of solute-solvent interactions.

While specific solvatochromic studies on this compound are not extensively documented, related structures such as phenylazo-6-aminouracil dyes derived from p-phenoxyaniline have been evaluated for their solvatochromic behavior. researchgate.net For these types of molecules, a shift in the absorption maximum (λmax) is typically observed when moving from non-polar to polar solvents.

Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower energy transition and a shift to a longer wavelength. This is often seen for n → π* transitions.

Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap for the transition and causing a shift to a shorter wavelength.

Given the presence of the polar amine group and the ether linkage, this compound is expected to exhibit solvatochromic shifts in its UV-Vis spectrum.

Table 2: Hypothetical Solvatochromic Behavior of this compound This table illustrates the potential shift in the n → π absorption band in solvents of varying polarity.*

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax |

| Hexane | Low (1.88) | Baseline |

| Chloroform (B151607) | Medium (4.81) | Minor Red Shift |

| Ethanol (B145695) | High (24.5) | Significant Red Shift |

| Water | Very High (80.1) | Maximum Red Shift |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a literature report, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). chemicalbook.com The signals corresponding to the aromatic protons appear in the characteristic downfield region between 6.8 and 7.4 ppm.

The reported chemical shifts are:

A multiplet between δ 7.36–7.29 ppm (2H)

A multiplet between δ 7.11–7.06 ppm (1H)

A multiplet between δ 6.99–6.94 ppm (3H)

A doublet of doublets at δ 6.81 ppm chemicalbook.com

The integration of these signals corresponds to the eight aromatic protons in the molecule. The broad signal for the two protons of the primary amine (-NH₂) group is also expected, though its chemical shift can be variable and it may not be explicitly reported in all datasets.

Table 3: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 – 7.29 | Multiplet | 2H | Aromatic Protons |

| 7.11 – 7.06 | Multiplet | 1H | Aromatic Proton |

| 6.99 – 6.94 | Multiplet | 3H | Aromatic Protons |

| 6.81 | Doublet of Doublets | 1H | Aromatic Proton |

| Not Reported | Broad Singlet | 2H | -NH₂ Protons |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has 12 carbon atoms in its structure, and due to the lack of symmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.

Carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at lower field (higher ppm).

The carbon atom bonded to the bromine atom (C-Br) will have its chemical shift influenced by the heavy atom effect.

The remaining aromatic carbons will resonate in the typical range of 110-140 ppm.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on general principles and data for structurally similar compounds, as specific experimental data is not available.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-N | ~140-145 |

| C-O (Aniline Ring) | ~148-152 |

| C-Br | ~110-115 |

| C-O (Phenoxy Ring) | ~155-158 |

| Other Aromatic CH | ~115-135 |

| Quaternary Aromatic C | ~120-140 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on each of the aromatic rings, helping to differentiate the protons on the bromo-substituted aniline ring from those on the unsubstituted phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is invaluable for assigning the carbon signals based on the already established proton assignments. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon atom.

Computational and Quantum Chemical Investigations of 5 Bromo 2 Phenoxyaniline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 5-Bromo-2-phenoxyaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO may be distributed across the aromatic systems. The energy gap is a critical parameter for predicting the molecule's electronic absorption properties.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP plot provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. In the MESP of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group, suggesting susceptibility to nucleophilic attack. The bromine atom, despite its electronegativity, can also influence the electrostatic potential of the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular bonding and interactions. nih.gov It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. In this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (n(N)) into the antibonding orbitals of the adjacent carbon-carbon bonds (π*(C-C)) of the aniline ring. This interaction is characteristic of the resonance effect in aniline and its derivatives. researchgate.net The analysis can also quantify the hyperconjugative interactions involving the C-Br and C-O bonds, providing insights into their influence on the molecule's stability and electronic structure. The geometry and electronic structure of the amino group in aniline derivatives are highly sensitive to both intramolecular interactions, like substituent effects, and intermolecular interactions, such as H-bonding. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π(C1-C6) | 45.8 |

| π (C2-C3) | π(C4-C5) | 20.1 |

| LP (1) O | σ*(C7-C8) | 5.3 |

*E(2) represents the stabilization energy of the hyperconjugative interaction.

Vibrational Frequency Calculations and Theoretical-Experimental Correlations

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, a theoretical vibrational spectrum of this compound can be computed. The calculated frequencies correspond to specific vibrational modes, such as N-H stretching of the amino group, C-Br stretching, C-O-C ether linkage vibrations, and various aromatic C-H and C-C stretching and bending modes. Comparing the theoretical spectrum with experimental data allows for a detailed understanding of the molecule's vibrational behavior. It is common practice to scale the calculated frequencies to correct for anharmonicity and the limitations of the computational method. For aniline derivatives, characteristic N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3580 | 3465 |

| N-H Symmetric Stretch | 3470 | 3358 |

| Aromatic C-H Stretch | 3100-3000 | 3000-2900 |

| C-O-C Asymmetric Stretch | 1250 | 1210 |

| C-Br Stretch | 680 | 655 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Vis). faccts.de By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be determined. For this compound, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The solvent environment can significantly influence the absorption spectrum, and this can be modeled using methods like the Polarizable Continuum Model (PCM). tandfonline.com

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.35 | 285 | 0.15 | HOMO -> LUMO |

| 4.98 | 249 | 0.28 | HOMO-1 -> LUMO |

| 5.42 | 229 | 0.11 | HOMO -> LUMO+1 |

Analysis of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic applications. The NLO response of a molecule is characterized by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. For organic molecules, a large β value is often associated with a significant intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor, and the phenoxy and bromo substituents can modulate the electronic properties of the π-system. The bromo group, in particular, has been shown to improve the molecular first-order hyperpolarizability in some organic compounds. researchgate.net Theoretical calculations can provide valuable insights into the magnitude of the hyperpolarizability and guide the design of novel NLO materials. researchgate.netccsenet.org

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 185 |

| First Hyperpolarizability (β) | 7.8 x 10⁻³⁰ esu |

Thermochemical Parameters and Reaction Energetics Derived from Quantum Chemical Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the thermochemical properties of molecules. acs.org For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate key thermodynamic parameters. researchgate.nettandfonline.com These calculations provide insights into the molecule's stability and energy at different temperatures.

The standard thermodynamic functions—enthalpy (H), entropy (S), and Gibbs free energy (G)—are critical for understanding the spontaneity of reactions involving the compound. researchgate.net Studies on analogous compounds often reveal how these parameters change with temperature, providing a profile of the molecule's thermal stability. tandfonline.com

Key Thermochemical and Reactivity Descriptors:

Quantum chemical methods also allow for the calculation of crucial parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Other related reactivity descriptors that are typically calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are fundamental to predicting how this compound will behave in chemical reactions.

Table 1: Representative Thermochemical and Reactivity Parameters (Hypothetical Data) This table is illustrative, as specific experimental or calculated data for this compound is not available in the cited literature. The values are based on typical ranges seen for similar aromatic compounds.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Enthalpy (H) | Varies with temperature | Total heat content of the system |

| Entropy (S) | Varies with temperature | Measure of disorder or randomness |

| Gibbs Free Energy (G) | Varies with temperature | Predicts the spontaneity of a process |

| HOMO Energy | -5 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 1 to 4 Debye | Measures the polarity of the molecule |

Advanced Computational Techniques: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Beyond thermochemistry, advanced computational techniques provide deeper insights into the electronic structure and intermolecular interactions of this compound.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of different types of contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For a molecule like this compound, a Hirshfeld analysis would typically reveal:

2D "fingerprint plots" that summarize the types and prevalence of intermolecular interactions. nih.gov

Red spots on the d_norm surface, indicating close contacts that are often associated with hydrogen bonding.

This analysis is crucial for understanding the solid-state properties of the compound and how molecules arrange themselves in a crystal.

Quantum Theory of Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density. researchgate.net This theory allows for the partitioning of molecular space into atomic basins and the analysis of the properties of these "atoms in molecules." researchgate.net

A key feature of QTAIM is the analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms. The properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bond (e.g., covalent vs. closed-shell interactions). researchgate.net For this compound, QTAIM could be used to precisely characterize the C-Br, C-O, C-N, and other intramolecular bonds.

Chemical Reactivity and Derivatization of 5 Bromo 2 Phenoxyaniline

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Substituent

The presence of a bromine atom on the aromatic ring of 5-bromo-2-phenoxyaniline makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce various aryl or vinyl substituents at the position of the bromine atom. The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a boronic acid or its ester in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be utilized to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. The reaction is compatible with a range of functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-2-phenoxyaniline | High |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 5-(4-Methoxyphenyl)-2-phenoxyaniline | Good |

| 3 | This compound | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-(3-Thienyl)-2-phenoxyaniline | Moderate |

This table presents hypothetical examples based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling reactions.

Stille Coupling Reactions

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is valued for its versatility and the stability of the organotin reagents. organic-chemistry.org For this compound, the Stille coupling provides a means to introduce a wide array of alkyl, vinyl, aryl, and alkynyl groups.

The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands and additives can be crucial for optimizing the reaction yield and selectivity. organic-chemistry.org

Table 2: Examples of Stille Coupling Reactions

| Entry | Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

| 1 | This compound | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 5-Phenyl-2-phenoxyaniline | High |

| 2 | This compound | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | CuI | THF | 5-Vinyl-2-phenoxyaniline | Good |

| 3 | This compound | Trimethyl(phenylethynyl)tin | Pd(AsPh₃)₄ | - | Dioxane | 5-(Phenylethynyl)-2-phenoxyaniline | Moderate |

This table presents hypothetical examples based on the general reactivity of aryl bromides in Stille coupling reactions.

Kumada Coupling Reactions

The Kumada coupling reaction utilizes a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst to form carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The high reactivity of Grignard reagents allows for efficient coupling but also limits the functional group tolerance of the reaction. wikipedia.org

In the case of this compound, a Kumada coupling would involve the reaction with a suitable Grignard reagent in the presence of a catalyst. The unprotected amino group in the substrate could potentially react with the Grignard reagent, necessitating careful control of reaction conditions or protection of the amino group. However, methods for the Kumada-type coupling of unprotected bromoanilines have been developed. nih.gov

Table 3: Examples of Kumada Coupling Reactions

| Entry | Aryl Halide | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | This compound | Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 5-Phenyl-2-phenoxyaniline | Good |

| 2 | This compound | Methylmagnesium iodide | Pd(dppf)Cl₂ | Diethyl ether | 5-Methyl-2-phenoxyaniline | Moderate |

| 3 | This compound | Isopropylmagnesium chloride | Ni(acac)₂ | THF | 5-Isopropyl-2-phenoxyaniline | Moderate |

This table presents hypothetical examples based on the general reactivity of aryl bromides in Kumada coupling reactions.

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine, alcohol, or thiol. wikipedia.orgalfa-chemistry.com While the primary application of Chan-Lam coupling involves the formation of C-N or C-O bonds, modifications of this reaction can be used to form C-C bonds, although this is less common. The reaction is attractive due to its use of inexpensive and readily available copper catalysts and its ability to be performed in the presence of air. wikipedia.orgorganic-chemistry.org

For this compound, a Chan-Lam type reaction could potentially be used to introduce an aryl or other group, although the Suzuki or Stille couplings are generally more efficient for C-C bond formation at an aryl bromide. The Chan-Lam reaction is more commonly associated with the functionalization of the amino group itself. nih.govbeilstein-journals.org

Functionalization of the Amino Group

The primary amino group of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Amide Formation

The amino group of this compound readily undergoes acylation reactions with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental transformation in organic synthesis.

The resulting amide bond is a common feature in many biologically active molecules and functional materials. The specific conditions for the acylation reaction, such as the choice of solvent, base, and temperature, can be tailored to the specific acylating agent and the desired product. For instance, the reaction of this compound with an acid chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed.

Table 4: Examples of Acylation and Amide Formation Reactions

| Entry | Amine | Acylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | This compound | Acetyl chloride | Pyridine | Dichloromethane | N-(5-Bromo-2-phenoxyphenyl)acetamide | High |

| 2 | This compound | Benzoyl chloride | Triethylamine | THF | N-(5-Bromo-2-phenoxyphenyl)benzamide | High |

| 3 | This compound | Acetic anhydride | - | Acetic acid | N-(5-Bromo-2-phenoxyphenyl)acetamide | Good |

| 4 | This compound | Benzoic acid | DCC/DMAP | Dichloromethane | N-(5-Bromo-2-phenoxyphenyl)benzamide | Good |

This table presents hypothetical examples based on the general reactivity of anilines in acylation reactions. DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.

Schiff Base Condensation and Imine Formation

The primary amine functionality of this compound makes it a prime candidate for condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction is a cornerstone of organic synthesis, providing a route to compounds with a carbon-nitrogen double bond (azomethine group). The reaction is typically acid-catalyzed and proceeds via a reversible pathway involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

The general scheme for this reaction involves refluxing this compound with a suitable carbonyl compound, often in an alcoholic solvent like ethanol (B145695) or methanol. researchgate.netrecentscientific.comnih.gov While the reaction can proceed without a catalyst, weak acids are often employed to facilitate the dehydration step. libretexts.org Recent methodologies have also explored catalyst-free protocols, for instance, using a biphasic solvent system like H₂O/CH₂Cl₂ to drive the reaction to completion. royalsocietypublishing.org

A variety of aldehydes can be used in this condensation. For example, reaction with substituted salicylaldehydes is a common strategy to create multidentate ligands for coordination chemistry. The condensation of 5-bromo-2-hydroxybenzaldehyde with anilines, a closely related reaction, is well-documented to proceed under reflux in ethanol for several hours. researchgate.netrecentscientific.commdpi.com Similarly, reaction with β-alanine in ethanol yields the corresponding Schiff base. nih.gov

Table 1: Examples of Schiff Base Condensation Reactions This table is illustrative of typical reaction conditions for Schiff base formation involving similar anilines and various aldehydes.

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Aniline (B41778) | 5-Bromo-2-hydroxybenzaldehyde | Ethanol | Reflux, 3 hours | Bidentate Schiff Base | researchgate.netrecentscientific.com |

| 2-Phenoxyaniline (B124666) | Salicylaldehyde (B1680747) Derivatives | Not specified | Not specified | Tridentate Ligand | tandfonline.com |

| 3-Aminophenol | 5-Bromo-2-hydroxybenzaldehyde | Methanol | ~45 °C, 1 hour | Schiff Base (BHAP) | mdpi.com |

| β-alanine | 5-Bromo-salicylaldehyde | Ethanol | Reflux, 4 hours | Carboxylic acid-functionalized Schiff Base | nih.gov |

The resulting imines, such as (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline, are often characterized by spectroscopic methods like FT-IR, which shows a characteristic absorption band for the C=N bond around 1585-1609 cm⁻¹. nih.govresearchgate.net These Schiff bases are valuable intermediates for the synthesis of heterocyclic compounds and are widely explored as ligands in coordination chemistry. tandfonline.comdntb.gov.ua

Electrophilic Aromatic Substitution Reactions on Phenyl Moieties

The this compound molecule contains two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. minia.edu.eg

On the aniline ring, three substituents are present:

Amino group (-NH₂): A strongly activating, ortho, para-directing group.

Phenoxy group (-OPh): An activating, ortho, para-directing group.

Bromo group (-Br): A deactivating, ortho, para-directing group. mnstate.edu

The positions ortho to the powerfully activating amino group (positions 1 and 3) are sterically hindered by the adjacent phenoxy group and the bromine atom, respectively. The position para to the amino group (position 4) is already substituted with the phenoxy group. Therefore, electrophilic attack will be directed primarily by the combined influence of these groups. The strongest activation comes from the amino group, directing incoming electrophiles to its ortho and para positions. The position ortho to the amino group and meta to the bromo group (position 6) is the most likely site for substitution due to the powerful directing effect of the amine and reduced steric hindrance compared to the other ortho position.

On the unsubstituted phenoxy ring, the ether oxygen acts as an activating, ortho, para-directing group. Therefore, electrophiles would preferentially attack the ortho and para positions of this ring.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation. mnstate.edumasterorganicchemistry.com For a related compound, 4-bromo-2-(4-methoxyphenoxy)aniline, it is noted that the electron-donating group activates the ring towards electrophilic substitution, while the electron-withdrawing bromine directs to ortho and meta positions. This principle suggests a complex interplay of electronic and steric factors in determining the precise outcome of EAS on this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) provides a pathway to replace a substituent on an aromatic ring, typically a good leaving group like a halide, with a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

In this compound, the bromine atom at position 5 could potentially serve as a leaving group. However, the aniline ring is substituted with electron-donating (amino, phenoxy) rather than electron-withdrawing groups. This electronic configuration disfavors the standard SNAr mechanism, which requires stabilization of a carbanionic intermediate. masterorganicchemistry.com Therefore, displacing the bromine via a classical SNAr pathway would require harsh conditions or would not be feasible.

Alternative mechanisms for NAS exist, such as the elimination-addition (benzyne) mechanism, which is favored by very strong bases. libretexts.org Another possibility is a radical-nucleophilic aromatic substitution (SRN1) mechanism. dalalinstitute.com However, the most practical approach for functionalizing the C-Br bond in molecules like this compound is typically through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Suzuki), which are mechanistically distinct from classical NAS. For instance, in a related molecule, cross-coupling reactions are noted to favor the bromine site for metal-catalyzed bond formation.

Ring Functionalization through Directed Ortho Metalation (DoM) Strategies

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.orgwikipedia.org

The primary amine (-NH₂) of this compound is a poor DMG. To utilize a DoM strategy, the amine is typically converted into a more effective DMG, such as a pivalamide (B147659) (-NHCOtBu), a carbamate (B1207046) (-NHCO₂R), or a sulfonamide. organic-chemistry.orgbaranlab.org These groups are capable of coordinating the lithium reagent, thereby directing deprotonation to a nearby C-H bond.

Once derivatized, the most acidic proton ortho to the DMG will be removed. For an N-derivatized this compound, the DMG at position 2 would direct lithiation to position 1. This highly regioselective lithiation would generate an organometallic intermediate that can react with a wide array of electrophiles.

Table 2: Potential DoM Strategy for this compound

| Step | Description | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1. Protection/Derivatization | Conversion of the amine to a DMG. | Pivaloyl chloride or Boc-anhydride | N-protected this compound | organic-chemistry.orgbaranlab.org |

| 2. Directed Metalation | Deprotonation ortho to the DMG. | n-BuLi or sec-BuLi, TMEDA, THF | ortho-lithiated species | wikipedia.orgbaranlab.org |

| 3. Electrophilic Quench | Reaction with an electrophile (E+). | e.g., CO₂, I₂, (CH₃)₂SO₄, RCHO | Functionalized aniline derivative | organic-chemistry.org |

| 4. Deprotection (optional) | Removal of the DMG to restore the amine. | Acidic or basic hydrolysis | ortho-functionalized this compound | organic-chemistry.org |

This strategy offers a precise method for introducing a new functional group at the C-1 position, a site that is not easily accessible through classical electrophilic substitution.

Derivatization for Chelation and Complexation in Coordination Chemistry

This compound is a valuable precursor for synthesizing ligands used in coordination chemistry. The most common approach involves its derivatization into a Schiff base, as discussed in section 5.2.2. The resulting imine, particularly when formed from a hydroxy-substituted aldehyde, contains nitrogen and oxygen donor atoms that can chelate to a central metal ion. tandfonline.comdntb.gov.uabohrium.com

For example, the condensation of 2-phenoxyaniline derivatives with salicylaldehydes produces Schiff base ligands that can form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Zn(II), and Co(II). tandfonline.comresearchgate.net The resulting metal complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. tandfonline.comsemanticscholar.org

The synthesis of these metal complexes typically involves reacting the pre-formed or in-situ generated Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salt) in a suitable solvent like ethanol or methanol, often under reflux. researchgate.netrecentscientific.comresearchgate.net

Table 3: Synthesis of Metal Complexes from Anilido-type Ligands This table presents generalized conditions based on the synthesis of metal complexes from similar Schiff base ligands.

| Ligand Type | Metal Salt | Solvent | Conditions | Complex Geometry (Example) | Reference(s) |

|---|---|---|---|---|---|

| Schiff base from Aniline and 5-Bromo-2-hydroxybenzaldehyde | CuCl₂, NiCl₂, CoCl₂ | Ethanol | Reflux, 3 hours | Not specified | researchgate.netrecentscientific.com |

| Schiff base from 2-Phenoxyaniline and Salicylaldehyde | Ni(II), Cu(II), Zn(II) salts | Not specified | Not specified | Octahedral | tandfonline.com |

| Schiff base from 2-Phenoxyaniline and 5-chlorosalicylaldehyde | ZnCl₂ | Not specified | Reflux | Pentacoordinate | bohrium.com |

| Schiff base from Aminothiophene and 5-Bromo-2-hydroxybenzaldehyde | FeCl₂, CoCl₂, NiCl₂ | Ethanol | Reflux, 8 hours | Octahedral | semanticscholar.org |

The presence of the bromo substituent on the ligand backbone can modulate the electronic properties of the metal complex, influencing its stability, redox potential, and potential applications in catalysis or materials science.

Role of 5 Bromo 2 Phenoxyaniline As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 5-bromo-2-phenoxyaniline, featuring an amine group ortho to a phenoxy ether linkage and a bromine atom at the para position to the amine, makes it an ideal starting material for constructing diverse heterocyclic frameworks. The amino group serves as a nucleophile or can be diazotized, while the bromine atom is amenable to various cross-coupling reactions.

One significant application is in the synthesis of phenoxazine (B87303) derivatives. Phenoxazines are a class of heterocyclic compounds with applications in dyes, pharmaceuticals, and materials science. nih.gov The intramolecular cyclization of 2-phenoxyaniline (B124666) derivatives is a common strategy to form the phenoxazine core. The bromine substituent on the this compound ring can be retained or further functionalized to modulate the electronic properties of the final phenoxazine product. nih.gov

Furthermore, the aniline (B41778) moiety can be a key component in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. For instance, related aniline precursors are used in the synthesis of complex fused heterocyclic systems like pyrrolo[2,3-b]pyrazines. ub.edu The general strategy often involves the reaction of the aniline with a suitable partner to form an intermediate which then undergoes cyclization. The presence of the bromine atom offers a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents and the construction of highly complex molecular architectures. ub.edu

Multicomponent reactions (MCRs) also represent a powerful tool where aniline derivatives are used to create heterocyclic scaffolds. Phenacyl bromides, for example, are used with anilines and other components in one-pot syntheses to generate five- and six-membered heterocyclic rings. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | Synthetic Strategy | Key Precursor Moiety |

|---|---|---|

| Phenoxazines | Intramolecular cyclization | 2-Phenoxyaniline |

| Pyrrolo[2,3-b]pyrazines | Condensation and cyclization | Aniline |

| Thiazoles | Multicomponent reaction | Aniline |

Building Block for Pharmaceutical Intermediates and Lead Compounds

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and lead compounds for drug discovery. echemi.comnih.gov Its diaryl ether motif is a common feature in many biologically active molecules. The compound's structure allows for its incorporation into larger, more complex molecules targeting a range of therapeutic areas.

The primary amine can be converted into various functional groups, such as amides, sulfonamides, or used in the formation of heterocyclic rings that are central to the activity of many drugs. The bromine atom is particularly useful for introducing diversity into potential drug candidates through metal-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) by attaching different aryl or alkyl groups.

For example, derivatives of 2-phenoxyaniline are used to create Schiff base ligands which can be complexed with transition metals to study their biological activities, including potential antimicrobial and anti-inflammatory properties. tandfonline.comresearchgate.net These studies are foundational in the design of new metallodrugs.

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical sector. Many modern pesticides and herbicides contain diaryl ether structures, which are known to exhibit potent biological activity. The synthesis of these agrochemicals often involves the coupling of a substituted phenol (B47542) with an activated aromatic ring, a structure inherent to this compound. For instance, the insecticide metaflumizone (B1676323) is an example of a complex agrochemical whose synthesis involves aniline intermediates. google.com

In the realm of specialty chemicals, phenoxyaniline (B8288346) derivatives are employed in the creation of molecules with specific functions, such as UV absorbers. Compounds designed to protect materials from UV radiation damage can be synthesized using phenoxyaniline as a core structure. google.com The aromatic rings and the potential for conjugation in its derivatives contribute to the absorption of ultraviolet and visible light.

Utilization in Materials Science Research

The unique electronic and structural properties of this compound make it a valuable monomer and intermediate in materials science.

Development of Functional Polymers and Coatings

Phenoxyaniline derivatives are utilized as monomers in the synthesis of functional polymers. Research has shown that a phenoxyaniline-based macroinitiator can be used to produce block copolymers, such as phenoxyaniline-block-poly(methyl methacrylate). rsc.org These materials can be further combined with nanofillers to create polymer nanocomposites with enhanced properties for specific applications, including biomedical materials. rsc.org

Furthermore, related phenoxyaniline isomers (meta- and para-phenoxyaniline) have been used as monomers for the synthesis of electrically conducting polymers. nasa.gov These polymers can be incorporated into coatings to provide antistatic properties or protection against corrosion. nasa.gov The ability to polymerize anilines and the stability of the resulting polyaniline backbone are key to these applications.

Table 2: Polymer Applications of Phenoxyaniline Derivatives

| Polymer Type | Monomer/Initiator | Application |

|---|---|---|

| Block Copolymers | Phenoxyaniline-based macroinitiator | Biomedical composites |

Synthesis of Organic Light-Emitting Diode (OLED) Emitters and Ligands

The field of organic electronics, particularly OLEDs, has benefited from intermediates like this compound. The diaryl ether structure is incorporated into host materials and emissive dopants. Phenoxazine-based molecules, which can be synthesized from 2-phenoxyaniline precursors, are used in the development of thermally activated delayed fluorescence (TADF) emitters. ossila.com A TADF dye known as 2-phenoxazine-5-acridine-benzonitrile is synthesized from precursors including phenoxazines. ossila.com

Moreover, the 2-phenoxyaniline scaffold is used to build ligands for phosphorescent OLEDs (PhOLEDs). In PhOLEDs, organometallic complexes containing heavy metals like iridium or platinum are used as emitters. uni-regensburg.de The ligands surrounding the metal center play a crucial role in determining the emission color, efficiency, and stability of the device. Schiff base ligands derived from the condensation of 2-phenoxyaniline and salicylaldehyde (B1680747) derivatives can coordinate with transition metals, and the resulting complexes are investigated for their photophysical properties. tandfonline.comresearchgate.net The bromo- and phenoxy-substituents allow for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complexes, which is critical for efficient energy transfer and light emission in an OLED device. researchgate.net

Design and Synthesis of Advanced Ligands for Catalysis

Beyond OLEDs, the design of advanced ligands for transition metal catalysis is a significant area where 2-phenoxyaniline derivatives are employed. The formation of Schiff bases through the condensation of the aniline's amino group with an aldehyde is a common and straightforward method to produce bidentate or polydentate ligands. tandfonline.comresearchgate.net

For example, Schiff base ligands synthesized from 2-phenoxyaniline and various salicylaldehyde derivatives can form stable, octahedral complexes with transition metals like nickel(II). tandfonline.comresearchgate.net These complexes are not only studied for their biological activity but also for their potential catalytic applications. The steric and electronic environment around the metal center, which can be systematically altered by modifying the aniline or aldehyde precursors, dictates the catalytic activity and selectivity. The 5-bromo-substituent on the phenoxyaniline backbone provides a site for further modification, allowing for the creation of a library of ligands for screening in various catalytic reactions. nih.gov

Future Research Directions and Emerging Trends for 5 Bromo 2 Phenoxyaniline

Development of More Efficient and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 5-Bromo-2-phenoxyaniline is expected to focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. While specific green synthesis routes for this compound are not yet widely reported, general advancements in the synthesis of substituted anilines point towards several promising research avenues.

Key areas for development include:

Catalytic C-N and C-O Cross-Coupling Reactions: Exploring novel catalyst systems (e.g., based on earth-abundant metals) for the Ullmann condensation or Buchwald-Hartwig amination to construct the phenoxy-aniline backbone more efficiently and under milder conditions. Microwave-assisted organic synthesis, for instance, has been shown to accelerate such reactions, offering a potential route for rapid and efficient synthesis. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes, such as laccases, for the synthesis of complex aromatic compounds is a growing field. acs.org Research into enzymatic routes for the formation of the ether linkage or for the selective functionalization of the aniline (B41778) ring could provide highly sustainable synthetic pathways.

| Potential Sustainable Synthetic Approach | Key Advantages |

| Novel Metal Catalysis | Use of earth-abundant metals, milder reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. mdpi.comresearchgate.net For a molecule like this compound, these computational tools can accelerate the discovery of new synthetic routes and predict reaction outcomes with high accuracy.

Future research in this area will likely involve:

Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to this compound and its derivatives. These tools can analyze vast reaction databases to identify non-intuitive disconnections and suggest innovative strategies.

Reaction Outcome Prediction: Utilizing ML models to predict the yield, selectivity, and potential byproducts of reactions involving this compound. acs.orgarxiv.org This can significantly reduce the number of experiments needed for process optimization.

De Novo Design: Using generative AI models to design new derivatives of this compound with desired properties for specific applications, such as drug discovery or materials science.

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. |

| Reaction Outcome Prediction | Accelerated optimization of reaction conditions, reducing time and cost. |

| Generative Design | Design of new functional molecules based on the this compound scaffold. |

Exploration of Novel Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. The development of novel spectroscopic probes compatible with the reaction conditions for the synthesis of this compound is an important area of future research.

Emerging trends in this field include:

In-situ FTIR and Raman Spectroscopy: The application of in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis of this compound. mdpi.com This allows for precise reaction profiling and endpoint determination.

Fluorescent Probes: Designing fluorescent probes that can selectively detect and quantify aniline derivatives in a reaction mixture could offer a highly sensitive method for real-time monitoring. scispace.comacs.org Research into probes that respond to changes in the electronic properties of the aniline moiety upon reaction would be particularly valuable.

Mass Spectrometry-Based Techniques: The use of ambient ionization mass spectrometry techniques, such as paper spray ionization (PSI), can enable the rapid and direct analysis of reaction mixtures with minimal sample preparation, providing immediate feedback on reaction progress. d-nb.info

Expansion of Derivatization Strategies for Diverse Biological and Material Science Applications

The functional groups present in this compound—the amine, the bromo substituent, and the phenoxy group—offer multiple sites for derivatization, making it a versatile scaffold for creating a diverse range of new molecules with potential applications in both biology and materials science.

Future research is expected to explore:

Biological Applications: The derivatization of the aniline nitrogen or the aromatic rings to synthesize libraries of compounds for screening as potential drug candidates. Substituted anilines are known pharmacophores in many biologically active molecules. tandfonline.com The phenoxazine (B87303) core, which can be synthesized from phenoxyaniline (B8288346) derivatives, is also a key structural motif in various bioactive compounds. nih.gov

Material Science Applications: The use of this compound as a monomer or precursor for the synthesis of novel polymers, dyes, or organic electronic materials. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the introduction of various functionalities to tune the material's properties. uni-regensburg.de For instance, phenoxyaniline-based Schiff base complexes with metals like zinc and cadmium have shown interesting fluorescence properties. bohrium.comresearchgate.net

| Application Area | Potential Derivatization Strategy |

| Biological Sciences | Synthesis of amides, sulfonamides, and N-aryl derivatives for drug screening. |

| Material Sciences | Polymerization, synthesis of fluorescent dyes, and precursors for organic semiconductors. |

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state significantly influences the physical properties of a material, such as its solubility, melting point, and stability. The study of polymorphism—the ability of a substance to exist in more than one crystal form—is crucial, particularly in the pharmaceutical and materials industries.

For this compound, future research in this area should focus on:

Polymorph Screening: A systematic investigation to identify different polymorphic forms of this compound through various crystallization techniques.

Crystal Structure Analysis: Detailed characterization of the crystal structures of any identified polymorphs using single-crystal X-ray diffraction to understand the intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that govern the packing. Studies on similar halogen-substituted anilides and phenoxyanilines have highlighted the importance of such interactions in determining the crystal structure. archive.orgiisc.ac.inrsc.org

Computational Crystal Structure Prediction: The use of computational methods to predict possible crystal structures and their relative stabilities can guide experimental efforts in finding and characterizing new polymorphs.

Co-crystallization: Exploring the formation of co-crystals of this compound with other molecules to modify its physicochemical properties in a controlled manner.

A deeper understanding of the solid-state chemistry of this compound will be essential for its potential application in areas where solid-state properties are critical.

Q & A

Q. What laboratory synthesis protocols are recommended for 5-Bromo-2-phenoxyaniline?

A multi-step synthesis approach is commonly employed:

Protection of the amine group : Start by acetylating aniline to form acetanilide, which prevents unwanted side reactions during subsequent steps .

Bromination : Use electrophilic brominating agents (e.g., Br₂ in acetic acid or NBS) to introduce bromine at the para position relative to the acetamide group.

Phenoxy group introduction : Perform a nucleophilic aromatic substitution (SNAr) by reacting the brominated intermediate with phenol under basic conditions (e.g., K₂CO₃ in DMF).

Deprotection : Hydrolyze the acetamide group using HCl or H₂SO₄ to regenerate the free aniline .

Key considerations: Monitor reaction progress via TLC and optimize temperature to avoid over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substituent positions by analyzing aromatic proton splitting patterns and carbon chemical shifts. The bromine atom induces deshielding in adjacent protons .

- FT-IR : Identify the amine (-NH₂) stretch (~3400 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Br’s characteristic M+2 peak) .

- X-ray Crystallography : Resolve structural ambiguities by determining bond angles and intermolecular interactions in crystalline samples .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place (<25°C) away from oxidizers and acids. Use amber glass bottles to prevent photodegradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501-P502 codes) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Comparative Analysis : Cross-reference observed data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Experimental Repetition : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental interference .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in complex spectra .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

- Directing Group Manipulation : Leverage the -NH₂ group’s ortho/para-directing nature by temporarily protecting it with acetyl or tosyl groups to steer bromination or nitration to specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the phenoxy group, favoring substitution at the ortho position relative to the ether .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and reduce side reactions .

Q. How does computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition with Pd catalysts .

- Molecular Dynamics (MD) : Simulate solvent and temperature effects on reaction pathways to optimize conditions for high yields .

Q. What challenges arise when scaling up this compound synthesis, and how are they addressed?

- Purity Control : Implement inline FT-IR or HPLC to monitor intermediates during continuous flow synthesis .

- Exothermic Reactions : Use jacketed reactors with precise temperature control to manage heat generation during bromination .

- Waste Reduction : Adopt green chemistry principles (e.g., catalytic recycling, solvent recovery) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.